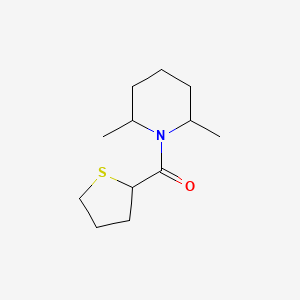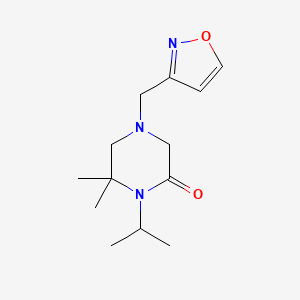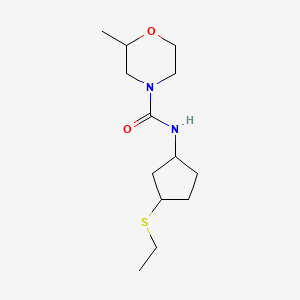
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide, commonly known as ECTM, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of thiomorpholines, which are known for their diverse biological activities. ECTM has been shown to exhibit promising results in various studies, making it a potential candidate for further research.
作用机制
The mechanism of action of ECTM involves the inhibition of various signaling pathways that are involved in cancer progression. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. Additionally, ECTM has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. These mechanisms of action make ECTM a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
ECTM has been shown to exhibit various biochemical and physiological effects, including modulation of gene expression, inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, ECTM has been shown to modulate the immune system response by inhibiting the production of pro-inflammatory cytokines. These effects make ECTM a potential candidate for therapeutic applications.
实验室实验的优点和局限性
One of the advantages of using ECTM in lab experiments is its potent anti-proliferative and anti-metastatic effects, making it a promising candidate for cancer therapy. Additionally, ECTM has been shown to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of using ECTM in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on ECTM. One of the potential directions is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for cancer therapy. Moreover, the development of novel formulations and delivery systems for ECTM can improve its bioavailability and efficacy. Finally, the evaluation of ECTM in preclinical and clinical studies can provide valuable insights into its potential therapeutic applications.
In conclusion, ECTM is a promising candidate for cancer therapy, exhibiting potent anti-proliferative and anti-metastatic effects. Its mechanism of action involves the inhibition of various signaling pathways involved in cancer progression. ECTM has several advantages and limitations for lab experiments, and there are several future directions for its research. Further studies are needed to fully explore the potential of ECTM in therapeutic applications.
合成方法
The synthesis of ECTM involves the reaction of 3-ethylsulfanyl-cyclopentanone with thiomorpholine-4-carboxylic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure ECTM. This method has been optimized to yield high purity and yield of ECTM, making it a reliable method for its synthesis.
科学研究应用
ECTM has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been shown to exhibit potent anti-proliferative and anti-metastatic effects in various cancer cell lines, including breast, lung, and colon cancer. Additionally, ECTM has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system response, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS2/c1-2-17-11-4-3-10(9-11)13-12(15)14-5-7-16-8-6-14/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZANEFKSOELCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)NC(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)

![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)


![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)

![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)

